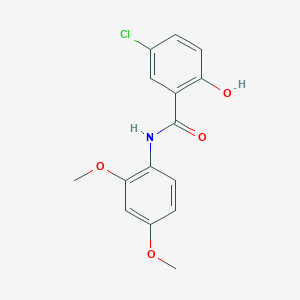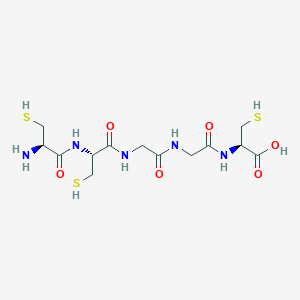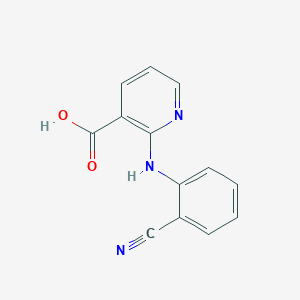
1-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, phenyl ester is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a heterocyclic amine with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a fluorophenyl group attached to the piperidine ring and a phenyl ester functional group. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities .
Métodos De Preparación
The synthesis of 1-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, phenyl ester typically involves the esterification of 1-Piperidinecarboxylic acid with 4-(4-fluorophenyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents like dichloromethane and are performed under an inert atmosphere to prevent moisture interference .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent product quality .
Análisis De Reacciones Químicas
1-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Aplicaciones Científicas De Investigación
1-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, phenyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases, such as neurological disorders, cardiovascular diseases, and infections.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of 1-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, phenyl ester involves its interaction with specific molecular targets in biological systems. The fluorophenyl group enhances the compound’s ability to bind to target proteins, while the piperidine ring provides structural stability. The compound may inhibit or activate certain enzymes, receptors, or ion channels, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
1-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, phenyl ester can be compared with other similar compounds, such as:
1-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-3-(hydroxymethyl)-, phenyl ester: This compound has a hydroxymethyl group instead of a phenyl ester, which may alter its reactivity and biological activity.
1-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-3-[[3-methoxy-4-(phenylmethoxy)phenoxy]methyl]-, ethenyl ester: The presence of additional methoxy and phenylmethoxy groups in this compound can lead to different chemical and biological properties.
1-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)hydroxymethyl]-1,1-dimethylethyl ester: The dimethylethyl ester group in this compound may influence its solubility and pharmacokinetic profile.
Propiedades
Número CAS |
651053-89-3 |
|---|---|
Fórmula molecular |
C18H18FNO2 |
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
phenyl 4-(4-fluorophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H18FNO2/c19-16-8-6-14(7-9-16)15-10-12-20(13-11-15)18(21)22-17-4-2-1-3-5-17/h1-9,15H,10-13H2 |
Clave InChI |
ZMGLXWTZVHATOO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=CC=C(C=C2)F)C(=O)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-6-{[(4-methoxyphenyl)methyl]amino}pyrimidine-5-carbonitrile](/img/structure/B12607514.png)
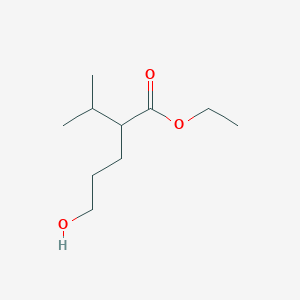
![Cyclohexanecarboxamide, N-[(1R)-1-[5-[5-chloro-3-fluoro-2-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-fluoro-2-pyridinyl]ethyl]-4,4-difluoro-1-hydroxy-](/img/structure/B12607520.png)

![N-Dodecyl-N'-[6-(heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea](/img/structure/B12607536.png)
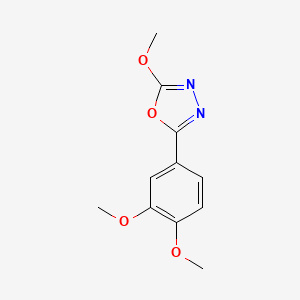
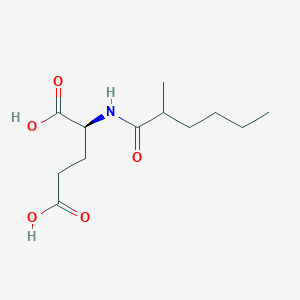
![3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B12607545.png)


![1H-Pyrrole-2,5-dione, 1-[2-(trifluoromethoxy)phenyl]-](/img/structure/B12607558.png)
